molecular formula C7H14N4O B13076492 2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol

2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol

Cat. No.: B13076492
M. Wt: 170.21 g/mol
InChI Key: CTZGICYOFDNIME-UHFFFAOYSA-N
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Description

2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol is a synthetic organic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions, often using ammonia or amines.

    Hydroxyl Group Addition: The hydroxyl group can be introduced through hydrolysis reactions or by using alcohols in substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Common industrial methods include:

    Batch Reactors: Suitable for small to medium-scale production, allowing for precise control over reaction conditions.

    Continuous Flow Reactors: Ideal for large-scale production, offering consistent product quality and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

    Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.

    Industrial Applications: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological activity. The amino and hydroxyl groups enhance its solubility and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-[1-(methyl)-1H-1,2,4-triazol-5-yl]ethan-1-ol: Similar structure but with a methyl group instead of an isopropyl group.

    2-Amino-2-[1-(ethyl)-1H-1,2,4-triazol-5-yl]ethan-1-ol: Contains an ethyl group instead of an isopropyl group.

Uniqueness

2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific and industrial fields.

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

2-amino-2-(2-propan-2-yl-1,2,4-triazol-3-yl)ethanol

InChI

InChI=1S/C7H14N4O/c1-5(2)11-7(6(8)3-12)9-4-10-11/h4-6,12H,3,8H2,1-2H3

InChI Key

CTZGICYOFDNIME-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)C(CO)N

Origin of Product

United States

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